molecular formula C21H20FN5O B12126497 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12126497
M. Wt: 377.4 g/mol
InChI Key: RTENJZWWKIDWOY-UHFFFAOYSA-N
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Description

2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrroloquinoxaline core makes this compound particularly interesting for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-nitroaniline derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced to the pyrroloquinoxaline core.

    Amination and Carboxamide Formation: The final steps involve the introduction of the amino and carboxamide groups. This can be done through amination reactions using reagents like ammonia or primary amines, followed by carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce various amines.

Scientific Research Applications

2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The fluorophenyl group may enhance binding affinity to these targets, while the pyrroloquinoxaline core could facilitate the compound’s entry into cells and its interaction with intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the butyl group, which may affect its biological activity and solubility.

    2-amino-N-butyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: The chlorine atom may alter the compound’s reactivity and binding properties compared to the fluorine atom.

    2-amino-N-butyl-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: The methyl group could influence the compound’s hydrophobicity and interaction with biological targets.

Uniqueness

The unique combination of the butyl group, fluorophenyl group, and pyrroloquinoxaline core in 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide provides it with distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20FN5O

Molecular Weight

377.4 g/mol

IUPAC Name

2-amino-N-butyl-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H20FN5O/c1-2-3-11-24-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)23)14-8-6-7-13(22)12-14/h4-10,12H,2-3,11,23H2,1H3,(H,24,28)

InChI Key

RTENJZWWKIDWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N

Origin of Product

United States

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